1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso-
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Overview
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso- is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, followed by nitration and nitrosation steps to introduce the nitro and nitroso groups . The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro-imidazole derivatives.
Reduction: Formation of amino-imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
- 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-
- 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitroso-
Comparison: 1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso- is unique due to the presence of both nitro and nitroso groups, which impart distinct chemical reactivity and biological activity. In contrast, similar compounds may have different substituents that alter their properties and applications .
Properties
CAS No. |
35878-49-0 |
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Molecular Formula |
C3H5N5O3 |
Molecular Weight |
159.10 g/mol |
IUPAC Name |
N-(1-nitroso-4,5-dihydroimidazol-2-yl)nitramide |
InChI |
InChI=1S/C3H5N5O3/c9-6-7-2-1-4-3(7)5-8(10)11/h1-2H2,(H,4,5) |
InChI Key |
URLUXESKZAUYLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])N=O |
Origin of Product |
United States |
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